molecular formula C19H30O3 B119442 Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate CAS No. 149105-26-0

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate

Cat. No.: B119442
CAS No.: 149105-26-0
M. Wt: 306.4 g/mol
InChI Key: REPYTKNMHNVOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is a chemical compound with the molecular formula C19H30O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is structurally related to gemfibrozil, a well-known hypolipidemic agent used to reduce cholesterol and triglyceride levels in the blood .

Mechanism of Action

Target of Action

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, also known as gemfibrozil , is a fibrate hypolipidemic agent . It is clinically effective in reducing serum cholesterol and triglyceride levels . The primary targets of this compound are the lipid molecules in the blood, specifically cholesterol and triglycerides .

Mode of Action

Gemfibrozil interacts with its targets by binding to specific receptors in the body, which leads to a decrease in the production of triglycerides and an increase in the production of high-density lipoprotein (HDL) cholesterol . This results in a reduction of serum cholesterol and triglyceride levels .

Biochemical Pathways

The compound affects the lipid metabolism pathway. By binding to specific receptors, it inhibits the production of triglycerides and promotes the production of HDL cholesterol . This leads to a decrease in the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood, and an increase in the levels of HDL cholesterol .

Pharmacokinetics

The pharmacokinetics of gemfibrozil involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well absorbed from the gastrointestinal tract . It is extensively metabolized in the liver and excreted in the urine . The bioavailability of the drug may be affected by its solid-state properties, such as the crystal packing and the possible existence of polymorphs .

Result of Action

The result of the action of gemfibrozil is a significant reduction in the levels of serum cholesterol and triglycerides . This leads to a decrease in the risk of coronary heart disease .

Action Environment

The action of gemfibrozil can be influenced by various environmental factors. For instance, the bioavailability and stability of the drug can be affected by its solid-state properties . The presence of solvent molecules in the crystal structure of the drug can also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate typically involves the esterification of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid with isobutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is unique due to its specific ester functional group, which may confer different pharmacokinetic properties compared to other fibrates. Its structural modifications can lead to variations in its efficacy and safety profile .

Properties

IUPAC Name

2-methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-14(2)13-22-18(20)19(5,6)10-7-11-21-17-12-15(3)8-9-16(17)4/h8-9,12,14H,7,10-11,13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPYTKNMHNVOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576919
Record name 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149105-26-0
Record name 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Reactant of Route 2
Reactant of Route 2
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Reactant of Route 3
Reactant of Route 3
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Reactant of Route 4
Reactant of Route 4
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Reactant of Route 5
Reactant of Route 5
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Reactant of Route 6
Reactant of Route 6
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.